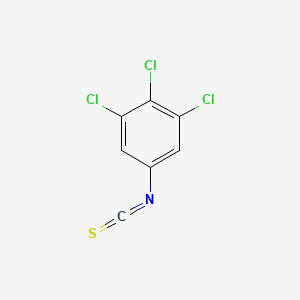
1,2,3-Trichloro-5-isothiocyanatobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trichloro-5-isothiocyanatobenzene is an organic compound with the molecular formula C7H2Cl3NS It is characterized by the presence of three chlorine atoms and an isothiocyanate group attached to a benzene ring
准备方法
The synthesis of 1,2,3-Trichloro-5-isothiocyanatobenzene typically involves the reaction of 1,2,3-trichlorobenzene with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
1,2,3-Trichloro-5-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The isothiocyanate group can undergo oxidation to form isocyanates or reduction to form amines.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of adducts.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,2,3-Trichloro-5-isothiocyanatobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3-Trichloro-5-isothiocyanatobenzene involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes.
相似化合物的比较
1,2,3-Trichloro-5-isothiocyanatobenzene can be compared with other trichlorobenzene derivatives, such as:
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
These compounds share similar structural features but differ in the position of the chlorine atoms and the presence of the isothiocyanate group. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.
属性
分子式 |
C7H2Cl3NS |
|---|---|
分子量 |
238.5 g/mol |
IUPAC 名称 |
1,2,3-trichloro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Cl3NS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H |
InChI 键 |
PNJQKOWOBUEEAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


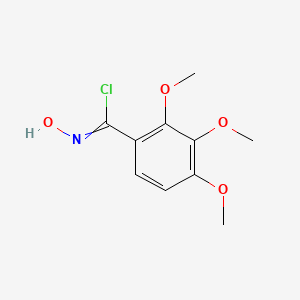
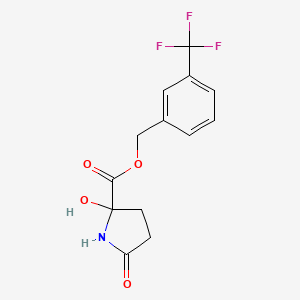
![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)
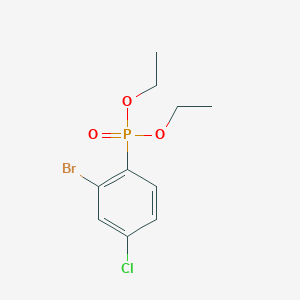
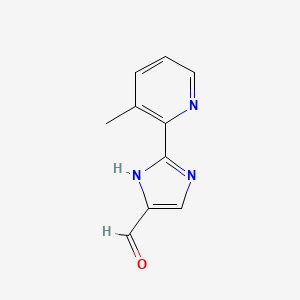
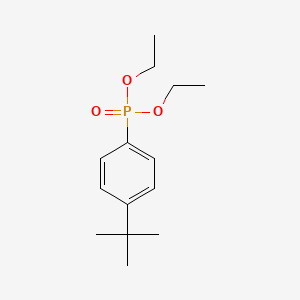
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)
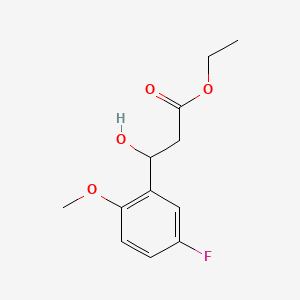


![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)
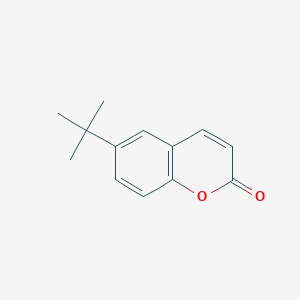
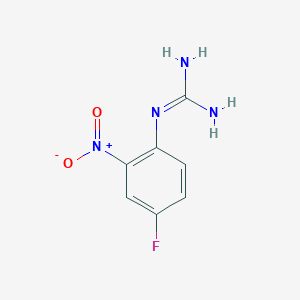
![6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13685471.png)
